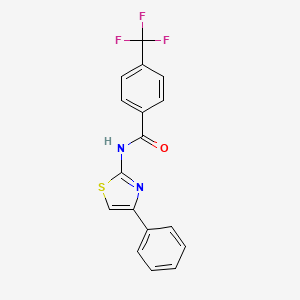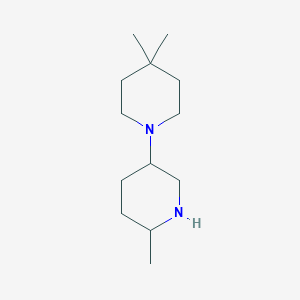
4,4,6'-Trimethyl-1,3'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6’-Trimethyl-1,3’-bipiperidine is a chemical compound with the molecular formula C13H26N2. It is a derivative of bipiperidine, characterized by the presence of three methyl groups attached to the piperidine rings. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6’-Trimethyl-1,3’-bipiperidine typically involves the reaction of piperidine derivatives under specific conditions. One common method is the Willgerodt-Kindler reaction, which involves the polycondensation of dialdehydes in the presence of sulfur to form polythioamides . Another approach involves the use of commercially available monomers such as divinylsulfone, 4,4’-trimethylenedipiperidine, and N-ethylenediamine to synthesize hyperbranched copolymers .
Industrial Production Methods
Industrial production of 4,4,6’-Trimethyl-1,3’-bipiperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4,4,6’-Trimethyl-1,3’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4,6’-Trimethyl-1,3’-bipiperidine include sulfur, dialdehydes, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of 4,4,6’-Trimethyl-1,3’-bipiperidine include polythioamides, hyperbranched copolymers, and various functionalized derivatives .
科学的研究の応用
4,4,6’-Trimethyl-1,3’-bipiperidine has several scientific research applications, including:
作用機序
The mechanism of action of 4,4,6’-Trimethyl-1,3’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of complex products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Similar compounds to 4,4,6’-Trimethyl-1,3’-bipiperidine include:
Uniqueness
4,4,6’-Trimethyl-1,3’-bipiperidine is unique due to its specific methylation pattern and the resulting chemical properties. This compound’s ability to form hyperbranched copolymers and its use in various scientific applications highlight its distinctiveness compared to other bipiperidine derivatives.
特性
分子式 |
C13H26N2 |
|---|---|
分子量 |
210.36 g/mol |
IUPAC名 |
4,4-dimethyl-1-(6-methylpiperidin-3-yl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-11-4-5-12(10-14-11)15-8-6-13(2,3)7-9-15/h11-12,14H,4-10H2,1-3H3 |
InChIキー |
UCIQMRVLCVRRLO-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CN1)N2CCC(CC2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



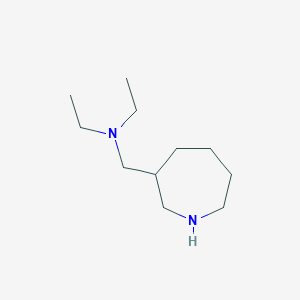
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
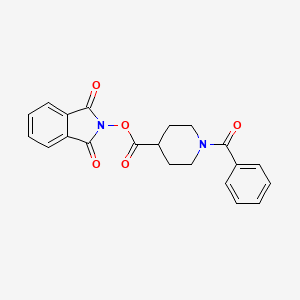

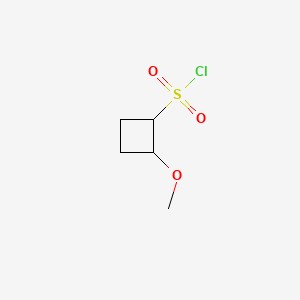
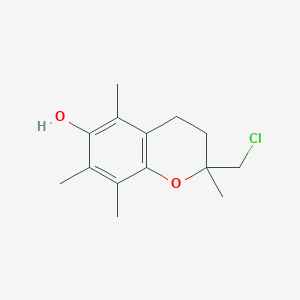

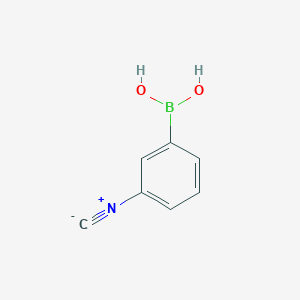
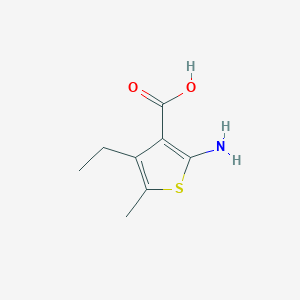
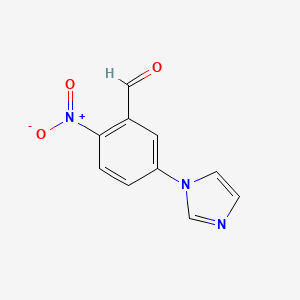
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)
